molecular formula C17H21N3O6S B2541824 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine CAS No. 1396806-84-0

1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine

Cat. No.: B2541824
CAS No.: 1396806-84-0
M. Wt: 395.43
InChI Key: YCIQWRHREHWXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine is a heterocyclic molecule featuring a benzodioxole moiety fused to an azetidine ring and a methanesulfonyl-substituted piperazine. The benzodioxole component may enhance metabolic stability, while the methanesulfonyl group could improve aqueous solubility compared to bulkier aryl substituents .

Properties

IUPAC Name

[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S/c1-27(23,24)20-6-4-18(5-7-20)17(22)13-9-19(10-13)16(21)12-2-3-14-15(8-12)26-11-25-14/h2-3,8,13H,4-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIQWRHREHWXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring . The azetidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors. The final step involves the coupling of the benzodioxole and azetidine moieties with the piperazine ring under specific reaction conditions, often using catalysts such as palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques. The exact methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and specificity, while the piperazine ring can improve its solubility and pharmacokinetic properties . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The compound belongs to a class of piperazine/azetidine derivatives with benzodioxole or related aromatic systems. Below is a comparative analysis with analogs identified in the literature:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Key Features Potential Applications
Target Compound Azetidine-3-carbonyl, Methanesulfonyl-piperazine ~443.4 g/mol High polarity (methanesulfonyl), compact azetidine ring Enzyme inhibition, CNS targeting
1-[1-(2H-1,3-Benzodioxole-5-carbonyl)Azetidine-3-carbonyl]-4-Phenylpiperazine Phenyl-piperazine ~425.4 g/mol Lipophilic phenyl group, reduced solubility Likely enhanced membrane permeability
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-Difluorophenyl)sulfonylpiperazine Difluorophenyl-sulfonyl, benzyl group ~426.4 g/mol Fluorine atoms (metabolic stability), bulkier sulfonyl group Antibacterial/anti-inflammatory applications
1-(2H-1,3-Benzodioxole-5-carbonyl)-4-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine Sulfanyl-methyl, methoxyphenyl ~385.5 g/mol Thioether linkage, methoxy group Antioxidant activity (inferred from similar structures)

Pharmacological and Physicochemical Properties

  • Solubility : The methanesulfonyl group in the target compound likely confers higher aqueous solubility (~15–20 mg/mL estimated) compared to phenyl or difluorophenyl analogs, which may exhibit logP values >3 .
  • Binding Affinity : Piperazine/azetidine hybrids often target serotonin or dopamine receptors. The methanesulfonyl group’s electron-withdrawing nature may enhance interactions with polar residues in binding pockets .
  • Metabolic Stability : Fluorinated analogs (e.g., ) show prolonged half-lives due to resistance to oxidative metabolism, whereas the benzodioxole moiety in the target compound may slow CYP450-mediated degradation .

Biological Activity

1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine (CAS Number: 1396845-67-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current knowledge regarding its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C22H23N3O4S
  • Molecular Weight : 393.4 g/mol
  • Structure : The compound consists of a benzodioxole moiety linked to an azetidine and piperazine structure, which is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways and induce apoptosis in cancer cells. The following mechanisms have been suggested:

  • Inhibition of Thioredoxin System : Similar to other benzodioxole derivatives, this compound may inhibit the thioredoxin reductase (TrxR) system, leading to increased oxidative stress within cancer cells. This promotes apoptosis and reduces tumor viability .
  • Modulation of Cytochrome P450 Enzymes : The methylenedioxyphenyl ring system present in the compound is known to interact with cytochrome P450 enzymes, potentially affecting drug metabolism and enhancing the bioavailability of co-administered drugs .

Biological Activity Assessment

The biological activity of this compound has been evaluated through various assays:

In Vitro Studies

  • MTT Assay : In vitro studies utilizing the MTT assay have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including leukemia (Molm-13 and NB4) and solid tumors (HeLa and 4T1). The compound showed less inhibition on normal cell lines, indicating a degree of selectivity towards cancer cells .
Cell Line IC50 (µM) Effect
Molm-135.2High anti-proliferation
NB44.8High anti-proliferation
HeLa6.0Moderate anti-proliferation
4T17.5Moderate anti-proliferation
COS-7>50Low/No effect

In Vivo Studies

Preclinical studies involving animal models have indicated that compounds similar to this one can reverse hemogram abnormalities in tumor-bearing mice and eliminate tumors without causing organ damage. This suggests a favorable safety profile alongside therapeutic efficacy .

Case Studies

Several case studies have highlighted the potential application of this compound in combination therapies for cancer treatment:

  • Combination with Arsenicals : A study explored the conjugation of arsenical precursors with benzodioxole derivatives, showing enhanced anti-cancer activity with reduced side effects compared to traditional arsenicals . The combination therapy demonstrated improved retention times in circulation and greater efficacy against leukemia.
  • Synergistic Effects with Other Agents : Research has indicated that combining this compound with other chemotherapeutic agents could enhance overall therapeutic outcomes by targeting multiple pathways involved in tumor growth and survival.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify key peaks (e.g., benzodioxole aromatic protons at δ 6.47–7.89 ppm, piperazine CH₂ groups at δ 3.00–3.78 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1612 cm⁻¹ and sulfonamide (S=O) at ~1160 cm⁻¹ .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 487 for a related piperazine-carboxamide) .
  • Elemental Analysis : Match calculated vs. observed %C/%N (e.g., 59.24% C vs. 59.29% observed) .

How can contradictory biological activity data across studies be resolved?

Q. Advanced

  • Assay Standardization : Re-evaluate under consistent conditions (e.g., cell line type, incubation time). For antimicrobial studies, discrepancies may arise from variations in bacterial strains or MIC protocols .
  • Structural Confirmation : Ensure compound purity (>98% via HPLC) to exclude impurities affecting results .
  • Meta-Analysis : Compare data across studies (e.g., cytotoxic IC₅₀ values for benzodioxole derivatives in different cancer cell lines) .

How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced

  • Substituent Variation : Modify the benzodioxole (e.g., halogenation) or piperazine (e.g., alkyl/aryl groups) to assess impact on activity .
  • Biological Testing : Screen derivatives against target enzymes (e.g., carbonic anhydrase for anticancer activity) using in vitro assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites .

What computational approaches predict interactions between this compound and biological targets?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate binding stability over time (e.g., 100 ns trajectories) to assess target-ligand interactions .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
  • Crystallographic Validation : Cross-reference docking results with X-ray structures of related compounds (e.g., Dimroth rearrangement in imidazolones) .

How to address low yields in amide coupling steps during synthesis?

Q. Methodological

  • Coupling Reagents : Test alternatives to EDCI/HOBt, such as DCC/DMAP or TBTU, to improve efficiency .
  • Stoichiometry : Optimize molar ratios (e.g., 1.2:1 acylating agent:amine) .
  • Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes under microwave irradiation .

What in vitro models are suitable for evaluating anticancer potential?

Q. Methodological

  • Cytotoxicity Assays : Use MTT or SRB assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Apoptosis Markers : Measure caspase-3 activation or Annexin V staining .
  • Enzyme Inhibition : Test inhibitory effects on carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO₂ hydration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.